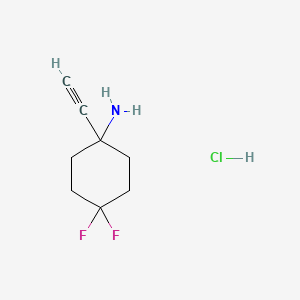
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring, along with an amine group that is protonated to form the hydrochloride salt
Preparation Methods
The synthesis of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Amination: The amine group is introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen, forming dihalo or dihydro derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents for introducing fluorine atoms, and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of the ethynyl and fluorine groups can enhance its binding affinity and specificity for certain targets. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanamine: This compound lacks the ethynyl group and may have different chemical and biological properties.
1-Ethynylcyclohexanamine: This compound lacks the fluorine atoms, which can affect its reactivity and interactions with molecular targets.
4,4-Difluorocyclohexanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C8H12ClF2N |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-ethynyl-4,4-difluorocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11F2N.ClH/c1-2-7(11)3-5-8(9,10)6-4-7;/h1H,3-6,11H2;1H |
InChI Key |
JHPQGQUGEQRJBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC(CC1)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


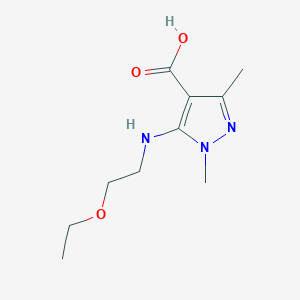
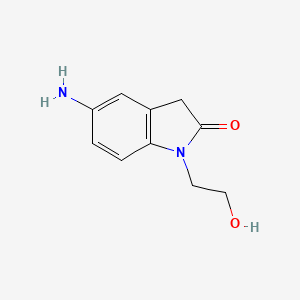
![Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
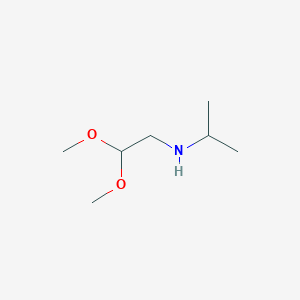
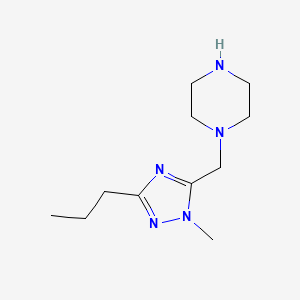
![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)


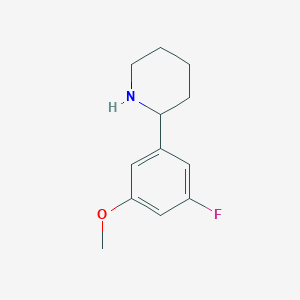
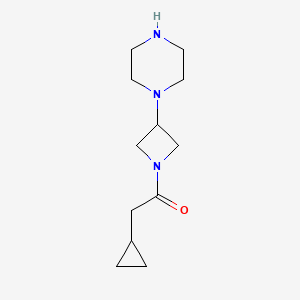
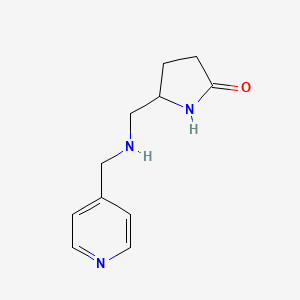

![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)
